An In-depth Technical Guide to Tris(3-sulfophenyl)phosphine (TPPTS): Properties and Applications
An In-depth Technical Guide to Tris(3-sulfophenyl)phosphine (TPPTS): Properties and Applications
Introduction
Tris(3-sulfophenyl)phosphine, commonly abbreviated as TPPTS, is an organophosphorus compound with the chemical formula P(C₆H₄SO₃Na)₃.[1][2] It is the trisodium salt of 3,3′,3′′-phosphanetriyltris(benzenesulfonic acid).[1] This white, water-soluble solid stands as a cornerstone in the field of homogeneous catalysis, particularly for its role in enabling aqueous-phase reactions.[1][3] Unlike its parent compound, triphenylphosphine (PPh₃), which is soluble in non-polar organic solvents, the sulfonate groups of TPPTS confer exceptional water solubility (approximately 1000 g/L at 20°C), a property that has been harnessed to revolutionize industrial chemical processes.[4][5]
The development of TPPTS in 1975 by E.G. Kuntz at Rhône-Poulenc was a pivotal moment for "two-phase homogeneous catalysis."[1] This innovative approach allows for the catalyst to be dissolved in an aqueous phase while the reactants and products remain in an immiscible organic phase.[2][3] This system combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous catalysts, offering significant economic and environmental benefits.[3][6] This guide provides a comprehensive overview of the physical and chemical properties of TPPTS, its synthesis, and its application in catalysis, with a focus on the underlying principles and practical methodologies for researchers and drug development professionals.
Physical Properties of Tris(3-sulfophenyl)phosphine
TPPTS is a white to off-white crystalline solid or powder.[7][8] Its most defining physical characteristic is its high solubility in water, which is fundamental to its primary applications.[4][9] It is, however, insoluble in many non-polar organic solvents.[4] The solid is substantially stable in air, although it is hygroscopic.[7]
| Property | Value | Source(s) |
| IUPAC Name | Trisodium 3,3′,3′′-phosphanetriyltri(benzene-1-sulfonate) | [1] |
| Synonyms | Tris(3-sulfophenyl)phosphine trisodium salt, TPPTS | [8] |
| CAS Number | 63995-70-0 | [1] |
| Molecular Formula | C₁₈H₁₂Na₃O₉PS₃ | [8][9] |
| Molecular Weight | 568.41 g/mol | [8][10] |
| Appearance | White to off-white powder/solid | [7][8] |
| Melting Point | >300°C | [7] |
| Water Solubility | High (approx. 1000 g/L at 20°C) | [5][9] |
Chemical Properties and Reactivity
The chemical behavior of TPPTS is dictated by the phosphorus center and the three sulfophenyl substituents. It is a tertiary phosphine and, as such, exhibits Lewis basicity, allowing it to function as a ligand for a wide range of transition metals.[1][11] In fact, TPPTS is a stronger Lewis base than triphenylphosphine.[1]
Synthesis of TPPTS
TPPTS is synthesized via the sulfonation of triphenylphosphine using oleum (a solution of sulfur trioxide in sulfuric acid).[1][7] The reaction proceeds through the electrophilic aromatic substitution of the phenyl rings. The phosphorus atom is first protonated in the strongly acidic medium, which directs the sulfonation to the meta-positions of the phenyl groups.[1]
Experimental Protocol: Synthesis of TPPTS
The following protocol is a generalized procedure for the synthesis of TPPTS. The precise control of reaction parameters is crucial to achieve the desired trisulfonated product and minimize the formation of by-products like phosphine oxides or species with a lower degree of sulfonation.[7]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a temperature control system, carefully add triphenylphosphine to oleum at a controlled temperature. The ratio of triphenylphosphine to oleum and the concentration of SO₃ in the oleum are critical parameters that must be optimized.[7]
-
Sulfonation: The reaction mixture is stirred for a specified period at a set temperature to allow for the trisulfonation to occur.[7] The protonated triphenylphosphine, [HP(C₆H₅)₃]⁺, reacts with three equivalents of SO₃.[1]
-
Quenching and Neutralization: The reaction mixture is then carefully quenched by adding it to ice-cold water. This is followed by neutralization with a base, typically sodium hydroxide, to form the trisodium salt of the sulfonated phosphine.
-
Isolation and Purification: The TPPTS is then isolated from the aqueous solution. This can be achieved through various methods, including precipitation or crystallization, followed by filtration and drying.
Causality Behind Experimental Choices: The use of oleum as the sulfonating agent provides a high concentration of the electrophile, SO₃, necessary for the reaction to proceed efficiently. The meta-directing effect of the protonated phosphonium group is a key principle of electrophilic aromatic substitution that dictates the regioselectivity of the sulfonation.[1] Careful control of temperature and reaction time is essential to prevent over-sulfonation or degradation of the product and to suppress the formation of by-products like triphenylphosphine oxide.[3][7]
Stability and Handling
Solid TPPTS is relatively stable in air, but it is hygroscopic and should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) for prolonged storage.[7] In solution, TPPTS is slowly oxidized by air to the corresponding phosphine oxide.[7] Therefore, the use of deoxygenated solvents is recommended for preparing solutions of TPPTS and its metal complexes.[7]
Role as a Ligand in Homogeneous Catalysis
The primary application of TPPTS is as a water-soluble ligand in homogeneous catalysis.[4][11] It forms stable complexes with various transition metals, including rhodium, palladium, nickel, and cobalt.[1][12][13] These TPPTS-metal complexes are highly soluble in water, which is the basis for their use in aqueous-phase and biphasic catalysis.[6][11]
The steric and electronic properties of the TPPTS ligand influence the activity and selectivity of the metal catalyst. The three sulfonate groups not only impart water solubility but also affect the electronic properties of the phosphorus atom, making TPPTS a stronger Lewis base than triphenylphosphine.[1]
Application in Biphasic Catalysis: The Ruhrchemie/Rhône-Poulenc Process
The most prominent industrial application of TPPTS is in the Ruhrchemie/Rhône-Poulenc process for the hydroformylation of propene to produce n-butyraldehyde.[1][2] This process, commercialized in 1984, utilizes a water-soluble rhodium catalyst with TPPTS as the ligand.[1]
The reaction occurs in a two-phase system where propene, carbon monoxide, and hydrogen (the organic phase) react in the presence of the aqueous catalyst solution. The products, primarily n-butyraldehyde and isobutyraldehyde, are immiscible with water and are easily separated by decantation.[5] The aqueous catalyst phase can then be recycled, minimizing the loss of the expensive rhodium catalyst.[1] This process offers high selectivity for the linear aldehyde (n-butyraldehyde).[2]
Caption: Biphasic catalysis using a water-soluble TPPTS-metal complex.
Beyond hydroformylation, TPPTS-based catalysts have been employed in a variety of other aqueous-phase reactions, including:
-
Suzuki-Miyaura coupling: TPPTS-stabilized palladium nanoparticles have been shown to be effective catalysts for this cross-coupling reaction in water at room temperature.[7]
-
Hydrocyanation: Nickel(0) TPPTS complexes are used for the hydrocyanation of olefins and dienes.[1]
-
Carbonylation and Hydrogenation: TPPTS has been used in other carbonylation and hydrogenation reactions, enhancing reaction rates and yields.[2][6]
Conclusion
Tris(3-sulfophenyl)phosphine (TPPTS) is a pivotal ligand in the realm of homogeneous catalysis. Its unique water solubility, a direct consequence of its sulfophenyl groups, has enabled the development of environmentally benign and economically advantageous biphasic catalytic systems. The Ruhrchemie/Rhône-Poulenc process stands as a testament to the industrial significance of TPPTS, demonstrating how fundamental ligand design can lead to innovative and sustainable chemical manufacturing. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the physical and chemical properties of TPPTS is essential for harnessing its potential in developing novel and efficient catalytic transformations in aqueous media.
References
-
Ataman Kimya. (n.d.). TRIPHENYLPHOSPHINE. Retrieved from [Link]
-
Wikipedia. (n.d.). TPPTS. Retrieved from [Link]
-
chemeurope.com. (n.d.). Triphenylphosphine. Retrieved from [Link]
-
Grokipedia. (n.d.). TPPTS. Retrieved from [Link]
-
Herrmann, W. A., & Kohlpaintner, C. W. (1998). Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous‐Phase Metal‐Catalyzed Reactions. Angewandte Chemie International Edition, 37(13-14), 1804-1832. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TPP (TRIPHENYL PHOSPHINE). Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIPHENYLPHOSPHINE |. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine. Retrieved from [Link]
-
Casalnuovo, A. L., & Calabrese, J. C. (1990). Catalytic Conversions in Water: a Novel Carbonylation Reaction Catalysed by Palladium Trisulfonated Triphenylphosphine Complexes. Journal of the Chemical Society, Chemical Communications, (24), 1667-1668. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed catalytic cycle for the for the RhH(CO)(TPPTS)3-catalyzed.... Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synergistic effect of TPPTS and TPPDS on the regioselectivity of olefin hydroformylation in two-phase catalytic system | Request PDF. Retrieved from [Link]
-
R Discovery. (2006, July 28). Beyond TPPTS: New Approaches to the Development of Efficient Palladium‐Catalyzed Aqueous‐Phase Cross‐Coupling Reactions. Retrieved from [Link]
-
ChemWhat. (n.d.). Triphenylphosphine-3,3′,3”-trisulfonic acid trisodium salt CAS#: 63995-70-0. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Triphenylphosphine – Knowledge and References. Retrieved from [Link]
-
Deccan Herald. (2023, December 14). From Lab to Industry: What are Triphenyl Phosphine Applications in Manufacturing?. Retrieved from [Link]
Sources
- 1. TPPTS - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous‐Phase Metal‐Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Catalytic conversions in water: a novel carbonylation reaction catalysed by palladium trisulfonated triphenylphosphine complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt | 63995-70-0 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemwhat.com [chemwhat.com]
- 10. Triphenylphosphine-3,3',3''-trisulfonic Acid Trisodium Salt [cymitquimica.com]
- 11. Triphenylphosphine [chemeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
